molecular formula C15H24O4 B8548883 Diprop-1-en-2-yl nonanedioate CAS No. 6063-43-0

Diprop-1-en-2-yl nonanedioate

Cat. No. B8548883
M. Wt: 268.35 g/mol
InChI Key: LHIHSQZXIWJHRI-UHFFFAOYSA-N
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Patent
US04020123

Procedure details

Azelaic acid (100 grams, 0.53 mole), methylene chloride (500 ml.) and mercuric acetate (18.2 grams, 0.057 mole) are treated with 1 ml. of boron trifluoride etherate, and propyne gas is bubbled through the mixture for 3 hours. Solid sodium bicarbonate (5 grams) is added, and the mixture is filtered free of solids and metallic mercury.
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
18.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([OH:11])=[O:10]>C(Cl)Cl>[C:1]([O:13][C:5]([CH3:6])=[CH2:4])(=[O:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][C:9]([O:11][C:2]([CH3:3])=[CH2:1])=[O:10]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(CCCCCCCC(=O)O)(=O)O
Name
mercuric acetate
Quantity
18.2 g
Type
reactant
Smiles
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of boron trifluoride etherate, and propyne gas is bubbled through the mixture for 3 hours
Duration
3 h
ADDITION
Type
ADDITION
Details
Solid sodium bicarbonate (5 grams) is added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered free of solids and metallic mercury

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCC(=O)OC(=C)C)(=O)OC(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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